molecular formula C12H14N2O B1276078 2-Piperidin-3-yl-1,3-benzoxazole CAS No. 754126-86-8

2-Piperidin-3-yl-1,3-benzoxazole

Cat. No.: B1276078
CAS No.: 754126-86-8
M. Wt: 202.25 g/mol
InChI Key: MNJITFGKRQIUJN-UHFFFAOYSA-N
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Description

2-Piperidin-3-yl-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. Benzoxazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-3-yl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with a suitable piperidine derivative. One common method includes the reaction of 2-aminophenol with piperidine-4-carboxylic acid under acidic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts such as metal catalysts or nanocatalysts can also be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-3-yl-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Scientific Research Applications

2-Piperidin-3-yl-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases, including Alzheimer’s disease and schizophrenia.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

2-Piperidin-3-yl-1,3-benzoxazole can be compared with other benzoxazole derivatives and piperidine-containing compounds:

Properties

IUPAC Name

2-piperidin-3-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJITFGKRQIUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754126-86-8
Record name 2-(piperidin-3-yl)-1,3-benzoxazole
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